molecular formula C5H11O8P B15091506 D-Xylulose 1-phosphate

D-Xylulose 1-phosphate

Cat. No.: B15091506
M. Wt: 230.11 g/mol
InChI Key: NBOCCPQHBPGYCX-UHFFFAOYSA-N
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Description

D-Xylulose 1-phosphate: is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways, particularly in the metabolism of pentose sugars It is an intermediate in the non-mevalonate pathway, which is essential for the biosynthesis of isoprenoids

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylulose 1-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of D-xylulose. One common method involves the use of xylulokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to D-xylulose, forming this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using genetically engineered microorganisms. For example, Escherichia coli strains have been engineered to express xylulokinase and other enzymes involved in the pentose phosphate pathway, enabling efficient production of this compound from xylose-rich substrates .

Chemical Reactions Analysis

Types of Reactions: D-Xylulose 1-phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-xylonic acid.

    Reduction: It can be reduced to form D-xylitol.

    Isomerization: It can be isomerized to form D-ribulose 1-phosphate.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Isomerization: Enzymes like ribulose-phosphate 3-epimerase facilitate the isomerization process.

Major Products:

    Oxidation: D-xylonic acid

    Reduction: D-xylitol

    Isomerization: D-ribulose 1-phosphate

Scientific Research Applications

D-Xylulose 1-phosphate has several applications in scientific research:

Mechanism of Action

D-Xylulose 1-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It targets enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase. These enzymes are involved in the non-mevalonate pathway, which is crucial for the biosynthesis of isoprenoids . The compound’s interaction with these enzymes facilitates the conversion of substrates into essential metabolic products.

Comparison with Similar Compounds

    D-Xylulose 5-phosphate: Another phosphorylated sugar involved in the pentose phosphate pathway.

    D-Ribulose 1-phosphate: An isomer of D-xylulose 1-phosphate involved in similar metabolic processes.

    D-Xylulose: The non-phosphorylated form of this compound.

Uniqueness: this compound is unique due to its specific role in the non-mevalonate pathway, which is distinct from the more common mevalonate pathway for isoprenoid biosynthesis. This uniqueness makes it a valuable target for research and industrial applications, particularly in the context of developing new antibiotics and biofuels .

Properties

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

(3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)

InChI Key

NBOCCPQHBPGYCX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Origin of Product

United States

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